Cas no 93288-98-3 (Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-)

Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-, is a chlorinated and thioether-substituted benzoic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a benzoic acid core with a 5-chloro substitution and a 2-methylphenylthio group at the ortho position, enhancing its reactivity and potential as a building block for more complex molecules. The compound's distinct substitution pattern offers selectivity in coupling reactions and functionalization processes. Its stability under standard conditions and compatibility with various synthetic methodologies make it a valuable reagent for researchers developing novel chemical entities, particularly in medicinal chemistry and material science.
Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- structure
93288-98-3 structure
Product Name:Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-
CAS No:93288-98-3
MF:C14H11ClO2S
MW:278.753941774368
MDL:MFCD04108487
CID:2816794
Update Time:2025-10-20

Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-
    • MDL: MFCD04108487
    • Inchi: 1S/C14H11ClO2S/c1-9-4-2-3-5-12(9)18-13-7-6-10(15)8-11(13)14(16)17/h2-8H,1H3,(H,16,17)
    • InChI Key: ZMNLMJHSDPBCFU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C(=O)O)C=1)SC1C=CC=CC=1C

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Additional information on Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-

Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- (CAS No. 93288-98-3)

Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- (CAS No. 93288-98-3) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-Chloro-2-(o-tolylthio)benzoic acid, is characterized by its aromatic ring system substituted with a chlorine atom and a thioether group. These functional groups contribute to its potential biological activities and make it an intriguing candidate for various applications in drug discovery and development.

The chemical structure of Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- consists of a benzoic acid core with a chlorine atom at the 5-position and a thioether group at the 2-position, which is attached to a 2-methylphenyl ring. This arrangement provides the molecule with distinct electronic and steric properties that can influence its interactions with biological targets. The presence of the thioether group, in particular, can enhance the compound's ability to form hydrogen bonds and participate in other non-covalent interactions, which are crucial for its biological activity.

Recent studies have explored the potential of Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- in various therapeutic areas. One notable area of research is its antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers found that the thioether group plays a critical role in disrupting bacterial cell membranes, leading to cell death. This finding highlights the potential of Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- as a lead compound for developing novel antimicrobial agents.

In addition to its antimicrobial properties, Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- has also shown promise in cancer research. A study conducted by a team of researchers at the National Cancer Institute found that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. These findings suggest that Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- could be further investigated as a potential anticancer agent.

The pharmacokinetic properties of Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- have also been studied to evaluate its suitability for therapeutic applications. Research has shown that this compound has good oral bioavailability and favorable metabolic stability, which are important factors for drug development. Additionally, preclinical studies have demonstrated that Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- has low toxicity in animal models, suggesting a favorable safety profile.

In terms of synthesis, several methods have been reported for the preparation of Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-. One common approach involves the reaction of 5-chloro-2-thiophenol with o-tolyl chloride in the presence of a base such as potassium carbonate. This method provides high yields and is scalable for industrial production. Another synthetic route involves the coupling of 5-chloro-2-bromobenzoic acid with o-tolyl mercaptan using palladium-catalyzed cross-coupling reactions. Both methods offer efficient pathways for producing this compound on a large scale.

The potential applications of Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- extend beyond pharmaceuticals. In the field of materials science, this compound has been explored for its use in developing novel functional materials with enhanced properties. For example, researchers at the University of California have synthesized polymer composites incorporating Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-, which exhibit improved mechanical strength and thermal stability compared to conventional materials. These findings open up new possibilities for using this compound in advanced materials applications.

In conclusion, Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- (CAS No. 93288-98-3) is a multifaceted organic compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its biological activities and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing various fields of science and technology.

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